N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide
Overview
Description
N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is an organic compound that features a benzamide core with a methoxyphenyl group, a nitro group, and a piperidinyl group attached to it
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Mode of Action
Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the growth of novel antibacterial agents .
Biochemical Pathways
Benzimidazole derivatives have been shown to have broad biochemical and pharmacological effects .
Result of Action
Benzimidazole derivatives have been shown to be effective against various strains of microorganisms .
Biochemical Analysis
Biochemical Properties
N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s nitro group is particularly reactive and can participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses. Additionally, the piperidinyl group may facilitate binding interactions with specific protein targets, modulating their function. Studies have shown that this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
This compound has been observed to exert various effects on different types of cells. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific protein targets, leading to conformational changes that either inhibit or activate their function. For example, this compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating these pathways, this compound can alter the overall metabolic state of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Binding proteins may facilitate the intracellular localization and distribution of this compound, influencing its biological activity. The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxyphenyl benzamide derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-nitrobenzamide: Lacks the piperidinyl group.
N-(4-methoxyphenyl)-4-(piperidin-1-yl)benzamide: Lacks the nitro group.
N-(4-methoxyphenyl)-3-nitro-4-(morpholin-1-yl)benzamide: Contains a morpholinyl group instead of a piperidinyl group.
Uniqueness
N-(4-methoxyphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and piperidinyl groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-8-6-15(7-9-16)20-19(23)14-5-10-17(18(13-14)22(24)25)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFUUAOPFLTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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